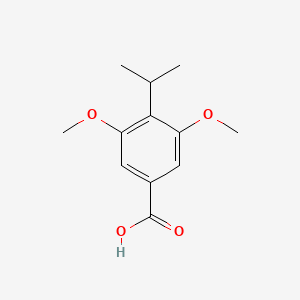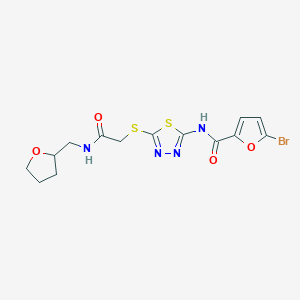
4-Methoxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methylbutanoic acid is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methoxy-3-methylbutanoic acid is 1S/C6H12O3/c1-5(4-9-2)3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
4-Methoxy-3-methylbutanoic acid is a liquid at room temperature . It has a molecular weight of 132.16 .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
4-Methoxy-3-methylbutanoic acid is utilized as a key intermediate in the synthesis of pharmacologically important compounds. For instance, it plays a crucial role in the enantioselective hydrogenation process to synthesize enantiopure compounds, which are vital for the preparation of drugs like Aliskiren, a renin inhibitor used to treat hypertension. The study elaborates on achieving high enantioselectivity in the hydrogenation of benzylidene derivatives to yield enantiopure 4-methoxy-3-methylbutanoic acid, showcasing its significance in pharmaceutical synthesis (Andrushko et al., 2008).
Plant Constituents and Derivatives
Research on the constituents of whole herbs like Aster indicus led to the isolation of derivatives related to 4-methoxy-3-methylbutanoic acid. Such studies are crucial for understanding the complex chemistry of plant constituents and their potential applications in various fields, including medicine and cosmetics (Lin et al., 2007).
Aroma Compounds in Beverages
In the food and beverage industry, derivatives of 4-methoxy-3-methylbutanoic acid are investigated for their role as precursors to aroma compounds. A method was developed for the quantitative determination of hydroxy acids, including derivatives of 4-methoxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This research is vital for understanding the sensory properties of beverages and improving product quality (Gracia-Moreno et al., 2015).
Toxicity Analysis and Environmental Studies
4-Methoxy-3-methylbutanoic acid derivatives are used in the study of cyanobacterial toxins. The oxidation of microcystins, toxic peptides produced by cyanobacteria, forms derivatives of 4-methoxy-3-methylbutanoic acid. This derivative, MMPB, is used in analytical methods to quantify the total microcystins in environmental samples, contributing significantly to water quality monitoring and public health safety (Wu et al., 2009).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(4-9-2)3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJOSTZQDFYIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylbutanoic acid | |
CAS RN |
100862-21-3 |
Source


|
| Record name | 4-methoxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809330.png)

![9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2809333.png)

![1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2809337.png)
![2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2809338.png)


![4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid](/img/structure/B2809342.png)
![N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide](/img/structure/B2809345.png)

